molecular formula C26H26N4O2 B3010131 Spiro-1-(3-phenyl-4-oxo-2,3,5-thiazolo)-4-(2,3-diphenylhexahydro)-1,2-benzisoxazole CAS No. 321521-68-0

Spiro-1-(3-phenyl-4-oxo-2,3,5-thiazolo)-4-(2,3-diphenylhexahydro)-1,2-benzisoxazole

Cat. No.: B3010131
CAS No.: 321521-68-0
M. Wt: 426.52
InChI Key: UBLXJJQOWTZNHB-UHFFFAOYSA-N
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Description

“Spiro-1-(3-phenyl-4-oxo-2,3,5-thiazolo)-4-(2,3-diphenylhexahydro)-1,2-benzisoxazole” is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “Spiro-1-(3-phenyl-4-oxo-2,3,5-thiazolo)-4-(2,3-diphenylhexahydro)-1,2-benzisoxazole” typically involves multi-step organic reactions. A common approach might include:

    Formation of the Thiazole Ring: This could be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Construction of the Benzisoxazole Ring: This step might involve the reaction of an ortho-substituted nitrobenzene with a suitable nucleophile.

    Spiro Compound Formation: The final step would involve the spirocyclization reaction, where the two rings are connected through a single atom, often under high-temperature conditions or using a catalyst.

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This might involve:

    Catalysis: Using metal catalysts to enhance reaction rates.

    Solvent Selection: Choosing solvents that stabilize intermediates and products.

    Purification Techniques: Employing chromatography or crystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

“Spiro-1-(3-phenyl-4-oxo-2,3,5-thiazolo)-4-(2,3-diphenylhexahydro)-1,2-benzisoxazole” can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might serve as a probe to study enzyme interactions or as a potential drug candidate due to its unique structural features.

Medicine

In medicinal chemistry, the compound could be investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.

Industry

In the industry, it might find applications in the development of new materials, such as polymers or advanced composites.

Mechanism of Action

The mechanism of action of “Spiro-1-(3-phenyl-4-oxo-2,3,5-thiazolo)-4-(2,3-diphenylhexahydro)-1,2-benzisoxazole” would depend on its specific interactions with molecular targets. This could involve:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Interacting with Receptors: Modulating receptor signaling pathways.

    Altering Cellular Pathways: Affecting cellular processes such as apoptosis or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • Spiro-1-(3-phenyl-4-oxo-2,3,5-thiazolo)-4-(2,3-diphenylhexahydro)-1,2-benzisoxazole
  • This compound

Uniqueness

The uniqueness of “this compound” lies in its spiro structure, which imparts distinct chemical and physical properties compared to linear or fused-ring compounds. This structural feature can influence its reactivity, stability, and interactions with biological targets.

Properties

IUPAC Name

2,2',3'-triphenylspiro[1,2,4-triazolidine-5,4'-3,3a,5,6,7,7a-hexahydro-1,2-benzoxazole]-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O2/c31-25-27-26(28-29(25)20-13-6-2-7-14-20)18-10-17-22-23(26)24(19-11-4-1-5-12-19)30(32-22)21-15-8-3-9-16-21/h1-9,11-16,22-24,28H,10,17-18H2,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBLXJJQOWTZNHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C(N(O2)C3=CC=CC=C3)C4=CC=CC=C4)C5(C1)NC(=O)N(N5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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